Benzenamine, 2,2'-diselenobis-
Overview
Description
Benzenamine, 2,2’-diselenobis- is an organic compound that contains selenium atoms. It is known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of two benzenamine groups connected by a diselenide bond, making it a valuable subject of study in organic and inorganic chemistry.
Mechanism of Action
The mode of action of such compounds often involves interaction with reactive oxygen species (ROS), neutralizing them and preventing them from causing cellular damage . The biochemical pathways affected would primarily be those involving oxidative stress and inflammation, although the specifics would depend on the exact compound and the biological system in which it is acting .
The pharmacokinetics of organoselenium compounds - that is, their absorption, distribution, metabolism, and excretion (ADME) - can vary widely depending on the specific compound and its chemical structure. Factors such as solubility, stability, and reactivity can all influence a compound’s bioavailability .
The action environment, including factors like pH, presence of other reactive species, and temperature, can also influence the activity and stability of organoselenium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,2’-diselenobis- typically involves the reaction of benzenamine with selenium reagents. One common method is the reaction of benzenamine with selenium dioxide in the presence of a reducing agent. This reaction forms the diselenide bond between the two benzenamine molecules. The reaction conditions often include a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to facilitate the formation of the diselenide bond .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-diselenobis- can be achieved through continuous flow synthesis. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2,2’-diselenobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the selenium atoms, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction of Benzenamine, 2,2’-diselenobis- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction reduces the diselenide bond to form benzenamine and elemental selenium.
Substitution: Substitution reactions can occur at the benzenamine groups, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to selenoxide derivatives, while reduction can yield benzenamine and elemental selenium.
Scientific Research Applications
Benzenamine, 2,2’-diselenobis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has explored its potential use in the development of drugs for treating diseases related to oxidative stress and inflammation.
Comparison with Similar Compounds
Benzenamine, 2,2’-diselenobis- can be compared with other diselenide compounds such as bis(2-hydroxyphenyl) diselenide and bis(3-hydroxyphenyl) diselenide. These compounds share similar structural features but differ in their substituents on the aromatic ring. The unique aspect of Benzenamine, 2,2’-diselenobis- is its benzenamine groups, which impart distinct chemical properties and reactivity. Other similar compounds include bis(4-hydroxyphenyl) diselenide and 2,2’-diselenobis(benzoic acid) .
Properties
IUPAC Name |
2-[(2-aminophenyl)diselanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGHLVDQKKOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070022 | |
Record name | Benzenamine, 2,2'-diselenobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63870-44-0 | |
Record name | Bis(2-aminophenyl) diselenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63870-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,2'-diselenobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,2'-diselenobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,2'-diselenobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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